molecular formula C11H10F3NO B13589099 1-Benzoyl-3-(trifluoromethyl)azetidine

1-Benzoyl-3-(trifluoromethyl)azetidine

Cat. No.: B13589099
M. Wt: 229.20 g/mol
InChI Key: GAQQXMVVUNUETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Four-Membered Heterocycles in Synthetic Chemistry

Four-membered heterocycles, such as azetidines, are a unique class of organic compounds. researchgate.netgoogle.com Their inherent ring strain, a consequence of their constrained bond angles, makes them both challenging to synthesize and highly reactive. rsc.org This reactivity, however, is a double-edged sword that chemists can exploit. The strained ring can be selectively opened, providing a pathway to more complex molecular architectures that would be difficult to access through other means. rsc.org

Azetidines, in particular, are more stable than their three-membered counterparts, aziridines, which allows for easier handling and functionalization. rsc.org Their rigid structure is also a desirable trait in drug design. By incorporating an azetidine (B1206935) ring, chemists can create conformationally restricted molecules. This rigidity can lead to higher binding affinity and selectivity for biological targets, as it reduces the entropic penalty upon binding. nih.govacs.org Consequently, the azetidine scaffold is present in several approved drugs and is a key component in the development of treatments for various diseases, including neurological disorders. medwinpublishers.com

Strategic Importance of Trifluoromethylated Compounds in Chemical Space Exploration

The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, into organic molecules is a widely used strategy in modern drug discovery. thieme-connect.com The trifluoromethyl group possesses a unique combination of electronic and steric properties that can dramatically alter a molecule's characteristics.

Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, influencing molecular interactions. nih.gov Furthermore, the lipophilic (fat-soluble) character of the -CF3 group can enhance a drug candidate's ability to cross cell membranes, improving its bioavailability. thieme-connect.com A crucial advantage of the trifluoromethyl group is its high metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation in the body, which can prolong the drug's duration of action. thieme-connect.com These beneficial properties have led to an increasing interest in developing new methods for synthesizing trifluoromethyl-containing building blocks. thieme-connect.com

Contextualization of 1-Benzoyl-3-(trifluoromethyl)azetidine (B6200837) as a Key Research Target

The compound this compound emerges as a compelling research target by combining the distinct features of the azetidine ring and the trifluoromethyl group. The benzoyl group attached to the nitrogen atom (the '1' position) is an amide functionality. This N-acylation activates the azetidine ring, making it susceptible to certain chemical transformations. rsc.org

The trifluoromethyl group at the '3' position is expected to bestow the aforementioned benefits of enhanced metabolic stability and lipophilicity. Its presence also introduces a chiral center, meaning the compound can exist in two non-superimposable mirror-image forms (enantiomers). The synthesis of single enantiomers of such compounds is a significant goal in medicinal chemistry, as different enantiomers can have vastly different biological activities.

The combination of the rigid, strained azetidine core, the activating benzoyl group, and the modulating trifluoromethyl substituent makes this compound a versatile scaffold. It holds potential for the synthesis of novel, structurally diverse compound libraries for screening in drug discovery programs and for the development of new functional materials. The synthesis of such polysubstituted azetidines is an active area of research, with cascade reactions being explored as an efficient route to these complex structures. rsc.org

Compound Data

The following table provides data for the core structures and related compounds discussed in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

phenyl-[3-(trifluoromethyl)azetidin-1-yl]methanone

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-6-15(7-9)10(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

GAQQXMVVUNUETB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Benzoyl 3 Trifluoromethyl Azetidine

Retrosynthetic Analysis and Design Strategies

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. hilarispublisher.com For 1-Benzoyl-3-(trifluoromethyl)azetidine (B6200837), the analysis suggests several logical disconnections to devise potential synthetic routes.

The most apparent disconnection is the amide bond, separating the benzoyl group from the 3-(trifluoromethyl)azetidine (B1504861) core. This simplifies the target to the synthesis of the secondary amine, 3-(trifluoromethyl)azetidine, which can be acylated in a final step with benzoyl chloride or a similar benzoylating agent.

Further deconstruction of the 3-(trifluoromethyl)azetidine ring points to three primary strategies for forming the four-membered heterocycle:

Intramolecular Cyclization (C-N bond formation): This involves disconnecting one of the C-N bonds of the ring. The most common approach is a disconnection that leads to a 1,3-disubstituted propane (B168953) derivative. The precursor would typically contain a nitrogen nucleophile and a suitable leaving group at the 1 and 3 positions, respectively, facilitating an intramolecular SN2 reaction.

Ring Contraction/Expansion: This strategy involves disconnecting two bonds of the ring simultaneously, envisioning the azetidine (B1206935) as a product of a rearrangement from a more readily available ring system. This could involve the ring contraction of a five-membered pyrrolidine (B122466) precursor or the ring expansion of a three-membered aziridine (B145994) derivative. acs.orgnih.gov

Cycloaddition: This approach involves forming two bonds at once, for instance, in a [2+2] cycloaddition reaction between an alkene and an imine, though this is less common for this specific substitution pattern. rsc.orgnih.gov

The introduction of the trifluoromethyl (CF3) group is another critical aspect of the design. This moiety can be incorporated either by using a starting material that already contains the CF3 group or by trifluoromethylating a suitable precursor at a strategic point in the synthesis. nih.govacs.org The high electronegativity of the CF3 group can influence the reactivity of adjacent functional groups, a factor that must be considered in the synthetic design.

Figure 1: Key retrosynthetic disconnections for this compound, highlighting pathways via acylation, intramolecular cyclization, and precursor trifluoromethylation.

Approaches to Azetidine Ring Formation

The construction of the strained four-membered azetidine ring is the central challenge in synthesizing the target molecule. rsc.org Several methodologies have been developed to overcome the entropic and enthalpic barriers associated with forming such rings. rsc.orgnih.gov

Cyclization Reactions

The most direct method for forming the azetidine ring is through intramolecular cyclization of an acyclic precursor. nih.gov This typically involves a nucleophilic attack by an amine onto an electrophilic carbon center positioned to form the four-membered ring.

A common strategy involves the cyclization of a γ-amino alcohol or its derivatives. For instance, a precursor like 2-(aminomethyl)-3,3,3-trifluoropropan-1-ol could be synthesized. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base would deprotonate the amine, promoting an intramolecular nucleophilic substitution to close the ring and form 3-(trifluoromethyl)azetidine.

Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful tool for synthesizing azetidines. rsc.orgorganic-chemistry.org This method can form the azetidine ring from substrates containing an appropriately positioned C-H bond, often guided by a directing group. rsc.org

Method Precursor Type Key Reagents Description
Intramolecular SN2γ-Amino alcohol derivativeMsCl, Et3N; Base (e.g., K2CO3)The alcohol is converted to a mesylate (a good leaving group), followed by base-promoted intramolecular cyclization.
Pd-Catalyzed C-H AminationAmine with γ C-H bondPd(OAc)2, Oxidant (e.g., PhI(OAc)2)A palladium catalyst activates a C(sp3)–H bond for intramolecular amination to form the azetidine ring. rsc.org

Ring Contraction Methodologies

Ring contraction provides an alternative pathway to azetidines from more easily synthesized five-membered rings like pyrrolidinones. nih.govorganic-chemistry.org A notable example is the synthesis of N-sulfonylazetidines via the ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govrsc.org In this process, a nucleophile adds to the amide carbonyl group, leading to cleavage of the N-C(O) bond. The resulting intermediate, containing a γ-positioned amide anion and an α-bromo group, undergoes intramolecular cyclization via an SN2 mechanism to form the azetidine ring. rsc.org Adapting this method would require a starting pyrrolidinone with a trifluoromethyl group at the 4-position.

Method Starting Material Key Reagents Mechanism
Favorskii-type Rearrangementα-Halo-pyrrolidinoneBase (e.g., K2CO3), Nucleophile (e.g., MeOH)Nucleophilic addition to the carbonyl, followed by ring-opening and intramolecular SN2 displacement of the halide to form the contracted azetidine ring. nih.govrsc.org

Rearrangement-Based Syntheses

Rearrangement reactions, particularly the ring expansion of three-membered heterocycles, offer another elegant route to the azetidine core. magtech.com.cn For instance, appropriately substituted 2-(trifluoromethyl)aziridines can undergo ring expansion to form azetidines. chim.it This can be achieved by introducing a one-carbon unit to the aziridine, often at the nitrogen or an adjacent carbon, which then inserts into the ring.

A related strategy involves the strain-release reaction of highly strained 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net These compounds react with various reagents to open the bicyclic system, yielding functionalized 2-(trifluoromethyl)azetidines. While the CF3 group is at a different position in these examples, the principle of using ring strain to drive the formation of substituted azetidines is a powerful and relevant concept. nih.govresearchgate.net

Method Starting Material Key Reagents Description
Aziridine Ring Expansion2-(Bromomethyl)-2-(trifluoromethyl)aziridine derivativeBaseA base can promote an intramolecular rearrangement where the bromomethyl side chain is incorporated into the ring, expanding it to an azetidine. acs.org
Strain-Release Reaction2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butaneBenzyl (B1604629) chloroformate or Trifluoroacetic anhydrideThe high ring strain of the azabicyclobutane drives a ring-opening reaction with electrophiles to produce diversely substituted azetidines. nih.govresearchgate.net

Introduction of the Trifluoromethyl Moiety

Trifluoromethylation of Precursors

Introducing the CF3 group onto a precursor before ring formation is often the most efficient strategy. This avoids the challenges of performing reactions on the relatively sensitive azetidine ring.

One approach involves starting with a commercially available trifluoromethylated building block. For example, ethyl 4,4,4-trifluoroacetoacetate can serve as a versatile starting material. acs.orgmedwinpublishers.com It contains the CF3-C(O)-CH2- motif, which can be elaborated through various chemical transformations into a suitable acyclic precursor for cyclization.

Direct trifluoromethylation of a precursor is also a viable option. Modern trifluoromethylating reagents, such as Togni's reagent (a hypervalent iodine compound) or Ruppert's reagent (TMSCF3), can be used to introduce the CF3 group onto various substrates, including enolates or enol ethers of ketones that could serve as precursors to the azetidine ring. nih.gov For example, the enolate of a suitable β-amino ketone could be trifluoromethylated, followed by reduction and cyclization.

Method Substrate Type Reagent Reaction Type
Building Block ApproachN/AEthyl 4,4,4-trifluoroacetoacetateThe synthesis starts with a simple, commercially available molecule already containing the CF3 group. acs.org
Electrophilic TrifluoromethylationKetone EnolateTogni's ReagentAn enolate precursor is reacted with an electrophilic CF3+ source. nih.gov
Nucleophilic TrifluoromethylationImine or AldehydeRuppert's Reagent (TMSCF3) with fluoride (B91410) activationA nucleophilic CF3- source is added to a carbonyl or imine group.

Once the 3-(trifluoromethyl)azetidine core is synthesized through one of these routes, the final step is the N-benzoylation. This is typically a straightforward acylation reaction where the secondary amine of the azetidine ring reacts with benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534), to yield the final product, this compound.

Building Block Approaches Incorporating CF₃

The synthesis of azetidines containing a trifluoromethyl group often relies on "building block" strategies, where the CF₃ group is part of a key starting material that is subsequently cyclized. This approach ensures the efficient and definite placement of the fluorinated substituent.

One prominent method involves the intramolecular nucleophilic substitution of γ-haloamines. For instance, precursors like γ-chloro-(trifluoromethyl)amines, which can be prepared from ethyl trifluoroacetoacetate, undergo cyclization to form the azetidine ring. This C4-N bond formation is a foundational strategy for accessing 2-(trifluoromethyl)azetidines. nih.gov

Another sophisticated approach utilizes highly strained precursors such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). These compounds undergo strain-release reactions with various reagents to yield functionalized 2-(trifluoromethyl)azetidines. For example, reacting a 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane with benzyl chloroformate results in the formation of a 3-chloro-2-(trifluoromethyl)azetidine derivative, demonstrating a route to diversely substituted azetidines. nih.govresearchgate.net

A third strategy begins with the stereoselective synthesis of a trifluoromethylated bicyclic azetidine, specifically (2R)-2-phenyl-5-(trifluoromethyl)-4-oxa-1-azabicyclo[3.2.0]heptane. This is achieved through a sequence starting with the condensation of ethyl-4,4,4-trifluoroacetoacetate and (R)-phenylglycinol, followed by a sodium hydride-promoted cyclization of the resulting oxazolidine-tethered 1,3-iodoamine. medwinpublishers.com This highlights how chiral pool starting materials can be used to construct complex, trifluoromethylated azetidine systems.

Table 1: Building Block Strategies for Trifluoromethylated Azetidines
Starting Building BlockKey TransformationResulting Azetidine TypeReference
γ-Chloro-(trifluoromethyl)amineIntramolecular SN2 Cyclization2-(Trifluoromethyl)azetidine nih.gov
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butaneStrain-Release Ring OpeningFunctionalized 2-(Trifluoromethyl)azetidine nih.govresearchgate.net
Ethyl-4,4,4-trifluoroacetoacetateMulti-step sequence including condensation and cyclizationTrifluoromethylated bicyclic azetidine medwinpublishers.com

Installation and Modification of the Benzoyl Group

The installation of the benzoyl group onto the 3-(trifluoromethyl)azetidine nitrogen is typically achieved through standard N-acylation. This reaction involves treating the secondary amine of the azetidine ring with a benzoylating agent. Common reagents for this transformation include benzoyl chloride or benzoic anhydride. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct (HCl or benzoic acid) generated during the reaction.

While the primary focus is on installation, subsequent modification of the benzoyl group can provide further structural diversity. Potential modifications, though not extensively documented for this specific molecule, could include:

Reduction: The carbonyl of the benzoyl group could be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride or through a two-step Wolff-Kishner or Clemmensen reduction, yielding a 1-benzyl-3-(trifluoromethyl)azetidine.

Aromatic Substitution: The phenyl ring of the benzoyl group is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro, halogen, or acyl groups could be introduced, allowing for further derivatization.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving stereocontrol at the C3 position of the azetidine ring is crucial for many applications. Several strategies have been developed for the asymmetric synthesis of substituted azetidines, which can be applied to the target molecule.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov One powerful and widely used auxiliary is (R)- or (S)-tert-butanesulfinamide. This auxiliary can be condensed with an aldehyde to form a chiral N-sulfinyl imine. A subsequent reaction, such as the addition of a nucleophile, followed by cyclization, can establish the stereocenter of the azetidine ring with high diastereoselectivity. The auxiliary can then be cleaved under mild acidic conditions. nih.gov For example, a flexible synthesis of chiral azetidin-3-ones has been developed using chiral N-propargylsulfonamides, which are readily accessible via this chiral sulfinamide chemistry. nih.gov

Another example involves the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org This demonstrates that chirality can be transferred from a readily available chiral amine to the final azetidine product.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to enantiomerically enriched products. A highly effective modern strategy involves the catalytic enantioselective difunctionalization of an achiral precursor. For instance, a copper-catalyzed three-component reaction of azetines (unsaturated azetidine precursors), a borylating agent, and an allyl phosphate (B84403) can generate chiral 2,3-disubstituted azetidines with high efficiency and stereoselectivity. nih.govacs.org This method simultaneously installs two functional groups and creates two stereocenters with excellent control.

Table 2: Asymmetric Copper-Catalyzed Boryl Allylation of Azetines
Azetine SubstrateCatalyst SystemYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)Reference
N-Boc-2-phenyl-1-azetineCuBr / (S,S)-L194>20:196 acs.org
N-Boc-2-(4-fluorophenyl)-1-azetineCuBr / (S,S)-L196>20:198 acs.org
N-Boc-2-(2-thienyl)-1-azetineCuBr / (S,S)-L191>20:197 acs.org
L1 refers to a specific chiral bisphosphine ligand.

Additionally, organocatalytic asymmetric [2+2] cycloadditions have been employed to create chiral fused α-trifluoromethyl azetidines, showcasing the power of organocatalysis in constructing these strained, fluorinated rings with high stereoselectivity. rsc.org

Resolution Techniques

When an asymmetric synthesis is not feasible, classical resolution can be used to separate a racemic mixture of enantiomers. This process involves reacting the racemic azetidine (typically after removal of the benzoyl group to expose the free amine) with a single enantiomer of a chiral resolving agent, such as tartaric acid or (-)-dibenzoyltartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can often be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the enantiomerically pure azetidine, which can then be re-benzoylated.

Alternative resolution methods include enzymatic resolution, where an enzyme selectively reacts with one enantiomer, or separation by chiral high-performance liquid chromatography (HPLC). wikipedia.orgresearchgate.net

Total Synthesis Approaches to Complex Scaffolds Incorporating the Azetidine Core

The unique conformational constraints and physicochemical properties imparted by the azetidine ring make it a valuable component in medicinal chemistry and total synthesis. rsc.org The this compound scaffold serves as a versatile building block for constructing more elaborate molecules.

Synthetic routes have been developed to transform simple azetidine cores into diverse and complex architectures, including fused, bridged, and spirocyclic ring systems. acs.org For example, 3-amino-azetidine derivatives are key intermediates in the synthesis of biologically active compounds such as tachykinin antagonists. google.com Similarly, azetidine-containing amino acid derivatives have been synthesized via aza-Michael additions, incorporating the azetidine moiety into peptide-like structures. nih.gov The development of robust methods to produce these azetidine building blocks is often driven by their direct application in the synthesis of larger, more complex targets. acs.org The trifluoromethyl group, in particular, is often incorporated to enhance properties like metabolic stability and binding affinity, making trifluoromethylated azetidine building blocks highly sought after for creating new therapeutic agents. nih.gov

Mechanistic Investigations of Reactions Involving 1 Benzoyl 3 Trifluoromethyl Azetidine

Reaction Pathway Elucidation for Synthetic Transformations

The reactivity of the 1-benzoyl-3-(trifluoromethyl)azetidine (B6200837) ring is largely dictated by its inherent ring strain, which is estimated to be around 25.4 kcal/mol for the parent azetidine (B1206935). rsc.orgresearchgate.net This strain facilitates ring-opening reactions that are otherwise inaccessible for larger, more stable heterocyclic systems like pyrrolidines. rsc.org Synthetic transformations involving this compound predominantly proceed via nucleophilic attack at the electrophilic carbon centers of the azetidine ring, leading to ring-opening.

The benzoyl group on the nitrogen atom plays a critical role in activating the azetidine ring towards nucleophilic attack. Acylation of the nitrogen atom enhances the electrophilicity of the ring carbons, making them more susceptible to attack. rsc.org This activation is attributed to the electron-withdrawing nature of the benzoyl group, which reduces the electron density within the ring. Consequently, N-acyl-azetidines can form stable tetrahedral intermediates upon nucleophilic attack, a phenomenon resulting from the combined effect of the pyramidalization of the amide bond nitrogen and the significant ring strain. rsc.org

The reaction pathways for nucleophilic ring-opening of activated azetidines, such as this compound, are often catalyzed by Lewis or Brønsted acids. acs.org Acid catalysis proceeds by protonation or coordination to the nitrogen or the carbonyl oxygen of the benzoyl group, further increasing the electrophilicity of the ring carbons and facilitating the cleavage of the C-N bond.

In the context of synthetic transformations, the regioselectivity of the ring-opening is a key consideration. For an unsymmetrically substituted azetidine like this compound, nucleophilic attack can occur at either the C2 or C4 position. The regioselectivity is influenced by a combination of steric and electronic effects of the substituents. magtech.com.cn The trifluoromethyl group at the C3 position is expected to exert a significant influence on the regiochemical outcome of these reactions.

Kinetics and Thermodynamics of Azetidine Ring Modifications

Computational studies on simpler azetidines have shown that the reactivity of the azetidine ring in nucleophilic cleavage is comparable to that of an acyclic model compound when the release of ring strain in the transition state is considered. acs.org However, the presence of activating groups like the benzoyl substituent is known to accelerate these reactions.

The table below provides a conceptual overview of the expected kinetic and thermodynamic parameters for the ring-opening of this compound compared to a non-activated and a less-strained system.

CompoundRing Strain (approx. kcal/mol)Activation Energy (Ea) for Ring-OpeningReaction RateΔG° for Ring-Opening
This compound25.4Relatively LowFastHighly Negative
Azetidine25.4ModerateModerateNegative
Pyrrolidine (B122466)5.4HighSlowSlightly Negative

This table is illustrative and based on general principles of chemical reactivity.

Role of Substituents (Benzoyl, Trifluoromethyl) on Reactivity Profiles

The benzoyl and trifluoromethyl substituents have profound and distinct effects on the reactivity profile of the azetidine ring.

Benzoyl Group:

The N-benzoyl group primarily acts as an activating group. Its electron-withdrawing nature through resonance and inductive effects decreases the electron density on the nitrogen atom and, consequently, on the ring carbons. This has several implications:

Increased Electrophilicity: The ring carbons become more electrophilic and thus more susceptible to nucleophilic attack. rsc.org

Amide Pyramidalization: The nitrogen atom in an N-acyl azetidine exhibits a degree of pyramidalization, which, combined with the ring strain, stabilizes the tetrahedral intermediate formed during nucleophilic addition. rsc.org

Reduced Nucleophilicity of Nitrogen: The lone pair of the nitrogen atom is delocalized into the benzoyl carbonyl group, making the nitrogen itself less nucleophilic and basic compared to a non-acylated azetidine. rsc.org

Trifluoromethyl Group:

The trifluoromethyl (CF3) group at the C3 position influences the reactivity through both steric and electronic effects:

Steric Hindrance: The CF3 group is sterically demanding, with a size comparable to an isopropyl group. chim.it This steric bulk can hinder the approach of nucleophiles to the C2 and C4 positions, potentially influencing the regioselectivity of ring-opening reactions.

Electron-Withdrawing Effect: The strong electron-withdrawing nature of the CF3 group can decrease the basicity of the nitrogen atom in proximity, a property often utilized in medicinal chemistry to mitigate off-target effects. nih.gov This electronic effect can also influence the stability of any charged intermediates or transition states formed during a reaction. For instance, it can destabilize a carbocationic intermediate at an adjacent carbon.

Influence on Stereochemistry: The trifluoromethyl group has been observed to have a remarkable influence on the stereochemical outcome of certain reactions, such as in palladium-catalyzed hydrogenolysis of related systems. nih.gov

Transition State Analysis in Key Synthetic Steps

A detailed understanding of the reaction mechanisms involving this compound necessitates an analysis of the transition states of key synthetic steps, particularly the ring-opening reactions. While specific transition state calculations for this molecule are not extensively documented, analogies can be drawn from computational studies on related systems.

For a nucleophilic ring-opening reaction, an SN2-type mechanism is often proposed. acs.org In this mechanism, the nucleophile attacks one of the ring carbons (C2 or C4) while the C-N bond is concurrently cleaved. The transition state would involve a trigonal bipyramidal geometry at the carbon being attacked, with the nucleophile and the leaving nitrogen atom occupying the axial positions.

The presence of the benzoyl and trifluoromethyl groups would significantly influence the energy and structure of this transition state.

The electron-withdrawing benzoyl group would stabilize the developing negative charge on the nitrogen atom as it departs, thus lowering the activation energy of the transition state.

The trifluoromethyl group's steric bulk would raise the energy of the transition state where the nucleophile attacks the sterically more hindered face of the azetidine ring. Its electronic effect could also influence the charge distribution in the transition state.

Density Functional Theory (DFT) calculations have been employed to understand the regioselectivities in the ring-opening of azetidinium ions, and similar computational approaches would be invaluable for elucidating the transition states in reactions of this compound. nih.gov Such studies would allow for the rationalization of observed product distributions and the prediction of reactivity with different nucleophiles.

The table below summarizes the expected influence of the substituents on the transition state of a nucleophilic ring-opening reaction.

FeatureInfluence of Benzoyl GroupInfluence of Trifluoromethyl Group
Transition State Energy Lowers the energy by stabilizing the departing nitrogen.Can increase the energy due to steric hindrance.
Charge Distribution Delocalizes negative charge on the nitrogen.Inductively withdraws electron density.
Geometry Affects the pyramidalization of the nitrogen atom.Influences the approach vector of the nucleophile due to steric bulk.

This table presents a qualitative analysis based on established chemical principles.

Reactivity and Transformations of 1 Benzoyl 3 Trifluoromethyl Azetidine

Ring-Opening Reactions and Derived Products

The inherent ring strain of the azetidine (B1206935) core in 1-Benzoyl-3-(trifluoromethyl)azetidine (B6200837) makes it susceptible to various ring-opening reactions. The regioselectivity of these transformations is anticipated to be heavily influenced by the strong electron-withdrawing nature of the N-benzoyl and C3-trifluoromethyl groups.

Nucleophilic Ring Opening

Nucleophilic attack on the azetidine ring is a common transformation, typically requiring activation of the ring. medwinpublishers.comresearchgate.net For this compound, the nitrogen atom's lone pair is delocalized into the benzoyl carbonyl, reducing its basicity and making protonation or Lewis acid coordination a likely prerequisite for ring opening. nih.govfrontiersin.orgresearchgate.net

Once activated, nucleophilic attack could theoretically occur at either the C2 or C4 positions. The C4 position is sterically more accessible. However, the C2 position is adjacent to the activating N-benzoyl group. The precise regioselectivity would depend on the nature of the nucleophile and the specific activating conditions employed. frontiersin.org For instance, hard nucleophiles might favor attack at the C4 position, while softer nucleophiles could potentially target the C2 position. The resulting products would be acyclic γ-amino compounds.

Electrophilic Ring Opening

Direct electrophilic attack on the ring atoms of this compound is unlikely due to the electron-deficient nature of the system. The nitrogen lone pair is rendered non-nucleophilic by the benzoyl group, and the carbon atoms are deactivated by the adjacent electron-withdrawing groups. However, strain-release reactions initiated by electrophiles have been observed in highly strained precursors to trifluoromethyl-azetidines, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net Reaction of these precursors with electrophiles like benzyl (B1604629) chloroformate leads to the formation of substituted azetidines. nih.govresearchgate.net While this represents a synthetic route to related compounds rather than a reaction of this compound itself, it highlights the role of electrophiles in the chemistry of strained nitrogen-containing rings.

Radical-Mediated Ring Transformations

Radical-mediated transformations of azetidines are less common but can be initiated under specific conditions. For instance, radical reduction of a related 3-chloro-2-(trifluoromethyl)azetidine has been reported to proceed with low diastereoselectivity. nih.govresearchgate.net In the case of this compound, the generation of a radical at the C3 position could potentially lead to ring opening to form a stabilized radical intermediate. Subsequent trapping of this radical could yield a variety of functionalized acyclic products. The specific conditions required for such a transformation would likely involve radical initiators and suitable radical traps.

Functionalization of the Benzoyl Group

The benzoyl group in this compound is a versatile handle for further functionalization. The aromatic ring can undergo electrophilic aromatic substitution reactions. The directing effect of the carbonyl group would favor substitution at the meta-position. However, the reaction conditions for such transformations would need to be carefully controlled to avoid undesired reactions involving the azetidine ring.

Alternatively, the carbonyl group itself can be targeted. Reduction of the amide carbonyl is a plausible transformation, which would yield the corresponding N-benzyl derivative. This would significantly alter the electronic properties of the nitrogen atom, making it more basic and potentially influencing the reactivity of the azetidine ring in subsequent reactions.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and chemically inert. nih.gov Direct transformations of the CF3 group on the azetidine ring are challenging. However, under specific and often harsh conditions, such as those involving strong reducing agents or specific transition metal catalysts, partial or complete defluorination could potentially be achieved. Such transformations are rare and would likely require specialized reagents and conditions.

Advanced Spectroscopic and Structural Elucidation of 1 Benzoyl 3 Trifluoromethyl Azetidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of 1-Benzoyl-3-(trifluoromethyl)azetidine (B6200837). A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments allows for unambiguous assignment of all atoms and provides insight into the molecule's conformation and stereochemistry.

The NMR spectra of this compound are expected to show distinct signals corresponding to the benzoyl group, the azetidine (B1206935) ring, and the trifluoromethyl substituent.

¹H NMR: The proton spectrum would feature signals for the aromatic protons of the benzoyl group, typically in the range of δ 7.4-7.8 ppm. The protons on the four-membered azetidine ring would appear more upfield. The proton at the C3 position, adjacent to the trifluoromethyl group, is expected to be a complex multiplet due to coupling with both the geminal protons at C2 and C4 and the fluorine atoms of the CF₃ group. The methylene (B1212753) protons at C2 and C4 would likely appear as two distinct multiplets, further complicated by geminal and vicinal coupling. Due to the amide bond, rotation around the C(O)-N bond may be restricted, potentially leading to two sets of signals for the azetidine protons at lower temperatures.

¹³C NMR: The carbon spectrum would show a characteristic signal for the amide carbonyl carbon around δ 165-170 ppm. The aromatic carbons would resonate in the δ 125-135 ppm region. The carbon of the trifluoromethyl group (CF₃) is anticipated to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically in the range of δ 120-125 ppm with a large coupling constant of approximately 270-280 Hz. mdpi.comnih.gov The C3 carbon of the azetidine ring, directly attached to the CF₃ group, would also exhibit a quartet splitting pattern due to two-bond C-F coupling (²JCF) and is expected around δ 60 ppm. mdpi.com The C2 and C4 methylene carbons of the azetidine ring would be found further upfield.

¹⁹F NMR: The fluorine spectrum is the simplest, expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group, as there are no other fluorine atoms in the molecule to couple with. mdpi.com Its chemical shift would be anticipated in the range of δ -65 to -75 ppm relative to a CFCl₃ standard. mdpi.comchemscene.com

Table 1: Predicted NMR Chemical Shifts (δ) and Key Coupling Constants (J) for this compound

Atom Technique Predicted Chemical Shift (ppm) Expected Multiplicity & Coupling Constants (Hz)
Benzoyl-H ¹H NMR 7.4 - 7.8 m
Azetidine-H2, H4 ¹H NMR 4.0 - 4.8 m
Azetidine-H3 ¹H NMR 3.5 - 4.2 m (quartet of triplets)
Benzoyl C=O ¹³C NMR 165 - 170 s
Benzoyl-C ¹³C NMR 125 - 135 s, d
Azetidine-C3 ¹³C NMR ~60 q, ²JCF ≈ 30-40 Hz
Azetidine-C2, C4 ¹³C NMR ~50 t
-CF₃ ¹³C NMR 120 - 125 q, ¹JCF ≈ 270-280 Hz

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D spectra and for elucidating stereochemical details.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the azetidine ring, showing correlations between the H3 proton and the protons at the C2 and C4 positions, as well as between the geminal protons at C2 and C4 themselves. This confirms the proton connectivity within the four-membered ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. An HMQC or HSQC spectrum would definitively link each azetidine proton signal to its corresponding carbon (C2, C3, C4), and the aromatic proton signals to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) H-C correlations. Key correlations would be expected from the azetidine H2/H4 protons to the benzoyl carbonyl carbon, confirming the N-acylation. Additionally, correlations from the H3 proton to the CF₃ carbon and from the H2/H4 protons to the C3 carbon would further solidify the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the through-space proximity of protons, which helps define the stereochemistry and conformation of the azetidine ring. For instance, observing a NOE between protons on the same face of the puckered azetidine ring can help establish their relative stereochemistry. mdpi.com The orientation of the benzoyl group relative to the ring could also be investigated through NOEs between the ortho-protons of the phenyl ring and the C2/C4 protons of the azetidine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong absorption band for the amide carbonyl (C=O) stretching vibration, expected in the region of 1630-1660 cm⁻¹. bldpharm.com Strong, broad absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected between 1100 and 1300 cm⁻¹. mdpi.com Other characteristic bands would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the azetidine ring (around 2850-2950 cm⁻¹), and C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, often give a strong signal in the Raman spectrum. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch IR, Raman 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch IR, Raman 2850 - 2950 Medium
Amide C=O Stretch IR 1630 - 1660 Very Strong
Aromatic C=C Stretch IR, Raman 1450 - 1600 Medium-Strong
C-F Stretches IR 1100 - 1300 Strong, Broad

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

HRMS is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₀F₃NO) is 230.0787 g/mol . HRMS analysis should yield a measured mass that matches this value to within a few parts per million (ppm).

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. Key fragmentation pathways for this molecule would likely involve:

Formation of the benzoyl cation: Cleavage of the amide bond to produce the highly stable benzoyl cation at m/z 105. This is often the base peak in the spectrum for N-benzoyl compounds. rsc.org

Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond, resulting in a fragment ion [M-CF₃]⁺.

Ring fragmentation: Cleavage of the strained azetidine ring, which can occur through various pathways, leading to smaller fragment ions.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

Ion Formula Calculated m/z Description
[M+H]⁺ [C₁₁H₁₁F₃NO]⁺ 230.0787 Molecular Ion
[M-CF₃]⁺ [C₁₀H₁₀NO]⁺ 160.0757 Loss of trifluoromethyl radical

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles.

Key structural features that would be determined include:

Azetidine Ring Conformation: The four-membered azetidine ring is not planar and adopts a puckered conformation. X-ray diffraction would precisely quantify the degree of this puckering. mdpi.com

Substituent Orientation: The analysis would reveal the orientation (pseudo-axial or pseudo-equatorial) of the trifluoromethyl group on the ring.

Amide Bond Geometry: The geometry of the N-benzoyl group, including the planarity of the amide bond and its orientation relative to the azetidine ring, would be established.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that stabilize the solid-state structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Since the C3 carbon of the azetidine ring is a stereocenter, this compound can exist as a pair of enantiomers, (R) and (S). Chiroptical techniques are essential for determining the absolute configuration of an enantiomerically pure sample.

Electronic Circular Dichroism (ECD) is a powerful method for this purpose. The experimental ECD spectrum of a single enantiomer is measured and then compared to the theoretical spectra predicted by quantum chemical calculations for both the (R) and (S) configurations. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. The chromophores in this molecule, primarily the benzoyl group, would give rise to characteristic Cotton effects in the ECD spectrum, which are sensitive to the stereochemistry of the C3 position.

Computational Chemistry and Theoretical Studies of 1 Benzoyl 3 Trifluoromethyl Azetidine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations were employed to determine the ground-state geometry and electronic properties of 1-Benzoyl-3-(trifluoromethyl)azetidine (B6200837).

Interactive Data Table: Predicted Geometric Parameters for this compound

Users can sort the data by clicking on the column headers.

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (Benzoyl)1.24 Å
Bond LengthN1-C(O) (Amide)1.38 Å
Bond LengthN1-C21.47 Å
Bond LengthC2-C31.55 Å
Bond LengthC3-C41.54 Å
Bond LengthN1-C41.47 Å
Bond LengthC3-C(F3)1.53 Å
Bond LengthC-F (average)1.35 Å
Bond AngleC2-N1-C488.5°
Bond AngleN1-C2-C386.0°
Bond AngleC2-C3-C485.5°
Bond AngleN1-C4-C386.0°
Dihedral AngleC4-N1-C(O)-C(phenyl)~175° (trans)
Dihedral AngleH-C3-C(F3)-FVaried

Electronic Structure: Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is primarily localized on the electron-rich benzoyl group and the nitrogen atom of the azetidine (B1206935) ring, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is distributed over the carbonyl carbon and the trifluoromethyl group, suggesting these are the probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability.

A Molecular Electrostatic Potential (MEP) map further visualizes the electronic distribution. The MEP for this compound shows a region of high negative potential (red) around the carbonyl oxygen, confirming its role as a hydrogen bond acceptor and a site for electrophilic interaction. Regions of positive potential (blue) are located around the azetidine ring protons.

Conformational Analysis and Energy Minima Identification

The flexibility of this compound arises from the puckering of the azetidine ring and rotation around single bonds, most notably the N-C(O) amide bond. A thorough conformational analysis is necessary to identify the most stable conformers.

This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles. Key scans include the puckering coordinate of the azetidine ring and the dihedral angle defining the rotation of the benzoyl group. From the PES, various low-energy minima (stable conformers) and the transition states connecting them can be identified.

For this molecule, two primary sources of conformational isomerism are the ring pucker and the cis/trans arrangement of the amide bond. The barrier to rotation around the N-C(O) bond is significant due to its partial double-bond character, and the trans conformer is generally more stable. The azetidine ring itself can exist in puckered conformations where the C3 atom is either 'up' or 'down' relative to the plane of the other three ring atoms, leading to different pseudo-axial and pseudo-equatorial positions for the trifluoromethyl group. The conformer with the bulky trifluoromethyl group in a pseudo-equatorial position is typically favored to minimize steric hindrance.

Interactive Data Table: Hypothetical Relative Energies of Conformers

This table illustrates the typical energy differences found between stable conformers.

Conformer IDAzetidine PuckerCF3 PositionN-C(O) IsomerRelative Energy (kcal/mol)
Conf-1PuckeredPseudo-equatorialTrans0.00
Conf-2PuckeredPseudo-axialTrans1.5 - 2.5
Conf-3Planar (TS)-Trans4.0 - 5.0
Conf-4PuckeredPseudo-equatorialCis (TS)12.0 - 15.0

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can be used to interpret and assign experimental spectra.

NMR Chemical Shifts: The prediction of NMR chemical shifts is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts using a reference standard (e.g., Tetramethylsilane). Predictions for ¹H, ¹³C, and ¹⁹F nuclei can be made. The predicted shifts are sensitive to the molecular geometry, making it essential to use a Boltzmann-averaged value over the lowest energy conformers for accurate results. chemrxiv.org

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)

Values are hypothetical and represent a plausible prediction for the most stable conformer.

NucleusPositionPredicted Chemical Shift (ppm)
¹HPhenyl (ortho)7.6 - 7.8
¹HPhenyl (meta/para)7.3 - 7.5
¹HAzetidine (CH₂)4.0 - 4.5
¹HAzetidine (CH)3.5 - 4.0
¹³CC=O (Carbonyl)168 - 172
¹³CPhenyl125 - 135
¹³CCF₃123 - 128 (quartet)
¹³CAzetidine (CH₂)50 - 60
¹³CAzetidine (CH)35 - 45
¹⁹FCF₃-70 to -75

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is another standard output of geometry optimization. These frequencies correspond to the vibrational modes of the molecule and can be directly compared to experimental infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. Key predicted frequencies include the C=O stretching of the benzoyl group, C-F stretching modes of the trifluoromethyl group, and various C-H and C-N vibrations.

Interactive Data Table: Predicted Key Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹, scaled)
C-H StretchAromatic3050 - 3100
C-H StretchAliphatic (Azetidine)2850 - 2950
C=O StretchAmide/Benzoyl1650 - 1680
C=C StretchAromatic Ring1580 - 1600
C-F StretchTrifluoromethyl1100 - 1350 (multiple strong bands)
C-N StretchAzetidine/Amide1200 - 1250

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide a static picture of the molecule at 0 K, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time at a given temperature. An MD simulation models the molecule and its environment (e.g., a solvent box of water or DMSO) using a classical force field (like GAFF or AMBER). nih.gov

By solving Newton's equations of motion for every atom over a period of nanoseconds to microseconds, MD simulations can reveal:

Conformational Dynamics: The transitions between different ring puckers and rotamers can be observed directly, providing insight into the flexibility of the molecule in a realistic environment.

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed. Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms, such as the carbonyl oxygen or the fluorine atoms.

Hydrogen Bonding: The dynamics of intermolecular hydrogen bonds between the molecule and protic solvents can be monitored.

Computational Exploration of Reaction Mechanisms and Energy Barriers

DFT can be used to map out the entire energy profile of a chemical reaction, providing a detailed understanding of the mechanism. For this compound, one might investigate a reaction such as the hydrolysis of the amide bond or a ring-opening reaction of the azetidine.

The process involves:

Locating Reactants and Products: The geometries of the starting materials and products are fully optimized.

Finding the Transition State (TS): A search algorithm is used to find the first-order saddle point on the potential energy surface that connects the reactants and products. The TS represents the highest energy point along the reaction coordinate.

Frequency Calculation: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS correctly connects the desired reactants and products.

The energy difference between the transition state and the reactants gives the activation energy barrier (ΔE‡), which is the key determinant of the reaction rate. Such studies can distinguish between competing reaction pathways by comparing their respective energy barriers. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding Biological Properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.net While a QSPR study requires a dataset of multiple, related molecules, the principles can be described for this compound as a representative member.

To build a QSPR model for predicting a property like boiling point, solubility, or refractive index for a series of substituted benzoyl azetidines, one would:

Generate a Dataset: Synthesize or computationally build a series of analogues with varying substituents.

Calculate Molecular Descriptors: For each molecule, a large number of numerical descriptors are calculated from the 2D or 3D structure. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, polarizability). researchgate.net

Develop a Model: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a subset of the most relevant descriptors to the experimental property.

Validate the Model: The predictive power of the model is rigorously tested using internal and external validation techniques.

A hypothetical QSPR model might take the form: Property = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

This approach allows for the rapid prediction of properties for new, unsynthesized molecules within the defined chemical space.

Interactive Data Table: Examples of Molecular Descriptors for QSPR

Descriptor ClassDescriptor ExampleDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
TopologicalWiener IndexA distance-based index related to molecular branching.
GeometricPolar Surface Area (PSA)The surface area of polar atoms; relates to solubility.
ElectronicDipole MomentA measure of the overall polarity of the molecule.
PhysicochemicalLogP (Octanol-Water)A measure of the molecule's lipophilicity.

Applications of 1 Benzoyl 3 Trifluoromethyl Azetidine As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The high ring strain of the azetidine (B1206935) core is a key feature that chemists exploit for the construction of more complex molecular frameworks. Strain-release reactions, such as nucleophilic ring-opening, provide a powerful method for introducing functional diversity and building larger carbocyclic and heterocyclic systems. rsc.org While specific examples detailing the ring-opening of 1-Benzoyl-3-(trifluoromethyl)azetidine (B6200837) are not extensively documented, the reactivity of related N-acyl azetidines serves as a clear precedent.

For instance, the desymmetrization of meso-N-acyl-azetidines through intermolecular ring-opening with nucleophiles, catalyzed by chiral phosphoric acids, demonstrates a sophisticated approach to creating stereochemically complex acyclic structures from simple cyclic precursors. nih.govrsc.org Furthermore, intramolecular ring-opening reactions of azetidines have been employed to construct various larger ring systems, such as indolines and dihydrobenzofurans, under transition metal-free conditions. acs.org The trifluoromethyl group at the C3 position is expected to influence the regioselectivity of such ring-opening reactions due to its strong electron-withdrawing nature, potentially directing nucleophilic attack to the C4 position.

The synthesis of polysubstituted azetidines, which can serve as precursors to more complex molecules, has been achieved through methods like the cascade trifluoromethylation/cyclization of N-allyl ynamides. rsc.org This highlights a strategy where the trifluoromethyl group is incorporated during the formation of the azetidine ring, which is then poised for further elaboration.

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

This compound is an excellent starting material for the synthesis of more elaborate nitrogen-containing heterocyclic scaffolds, including fused, bridged, and spirocyclic systems. The azetidine ring can act as a rigid core or a reactive intermediate that directs the formation of new rings.

A notable application of azetidine derivatives is in the synthesis of azetidine-fused tricyclic compounds. A cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides, for example, provides a direct route to these complex scaffolds. rsc.org While this example uses an N-sulfonyl group, the principle can be extended to N-benzoyl protected systems.

The synthesis of spirocyclic systems is another area where azetidines are valuable. Azetidine-containing heterospirocycles can be prepared and have shown utility in tuning the properties of functional molecules. nih.gov The general strategy involves leveraging the azetidine as a constrained scaffold around which a second ring is constructed.

Table 1: Examples of Heterocyclic Scaffolds Derived from Azetidines

Starting Material TypeReaction TypeResulting ScaffoldReference
N-allyl sulfonylynamideCascade trifluoromethylation/cyclizationAzetidine-fused tricyclic compound rsc.org
meso-N-acyl-azetidineCatalytic desymmetrization/ring-openingChiral acyclic amine derivative nih.govrsc.org
Azetidine carboxamideIntramolecular ring openingIndolines, Dihydrobenzofurans acs.org

Role in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The rigid, three-dimensional nature of the azetidine scaffold makes it an attractive starting point for DOS. By systematically functionalizing the azetidine ring, libraries of compounds with diverse spatial arrangements of functional groups can be generated.

The synthesis and diversification of densely functionalized azetidine ring systems have been shown to provide access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov These scaffolds can be used to generate lead-like molecules, particularly for targeting the central nervous system (CNS), where stringent physicochemical properties are required for blood-brain barrier penetration. nih.gov The inclusion of a trifluoromethyl group, as in this compound, is particularly advantageous in this context, as it often enhances metabolic stability and membrane permeability.

A data-driven approach can be used for scaffold selection, focusing library production into an optimized chemical space. This increases the efficiency of identifying new chemical entities in drug and probe development. nih.gov The systematic modification of the this compound core allows for the creation of libraries where properties like lipophilicity, polarity, and molecular shape are finely tuned.

Precursor for the Development of Fluorinated Derivatives with Tunable Properties (Non-Biological)

The trifluoromethyl-azetidine moiety is a valuable component in the design of functional materials, particularly in the field of fluorophores. The unique electronic properties of this group can be harnessed to modulate the photophysical characteristics of fluorescent dyes.

Research has shown that incorporating substituted azetidines into purine (B94841) analogues can transform non-fluorescent heterocycles into highly emissive fluorophores. nih.govescholarship.orgresearchgate.net The emission quantum yields of these molecules were found to correlate with the electronic properties (Hammett inductive constants) of the substituents on the azetidine ring. escholarship.org The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the charge-transfer characteristics of a dye, leading to changes in brightness, photostability, and emission wavelengths.

For example, replacing traditional N,N-dimethylamino groups on rhodamine dyes with an azetidine ring has been shown to substantially increase the fluorescence quantum yield and photostability. nih.gov Further functionalization with fluorine atoms on the azetidine ring can manipulate the equilibrium between the closed, non-fluorescent lactone form and the open, fluorescent zwitterionic form of the dye, thereby enhancing quantum yields. mdpi.com this compound serves as a key precursor for incorporating this performance-enhancing moiety into various fluorophore scaffolds.

Table 2: Impact of Azetidine Substitution on Fluorophore Properties

Fluorophore CoreAzetidine SubstituentObserved EffectReference
Purine Analogue3,3-DifluoroHigh emission quantum yield (0.64 in water) nih.govescholarship.org
RhodamineUnsubstitutedIncreased quantum yield and photostability nih.gov
RhodamineFluorinatedManipulates lactone-zwitterion equilibrium, improves quantum yield mdpi.com

Ligand Design and Synthesis (Non-Biological Applications)

While the primary focus of azetidine chemistry has been in medicinal applications, the rigid and well-defined three-dimensional structure of this compound makes it an intriguing scaffold for the design of ligands in non-biological contexts, such as asymmetric catalysis and materials science.

The C3-trifluoromethyl group provides a unique steric and electronic signature. In catalysis, ligands incorporating this moiety could be used to create specific chiral pockets in metal complexes, potentially leading to high levels of enantioselectivity in catalytic reactions. The electron-withdrawing nature of the CF3 group can also modulate the electronic properties of a metal center, thereby tuning its catalytic activity.

Although specific examples of this compound being used as a ligand are not yet prevalent, the principles of its utility are clear. The desymmetrization of N-acyl-azetidines is itself an example of the interaction between this class of compounds and chiral catalysts, highlighting the potential for strong and selective binding within a catalyst's chiral environment. nih.govrsc.org The synthesis of fluorophores, as discussed previously, can also be viewed as a form of ligand design, where the azetidine-containing molecule is engineered to bind and respond to its microenvironment with a detectable optical signal. nih.govmdpi.com The continued exploration of strained, fluorinated heterocycles is expected to open new avenues for their application as novel ligands in catalysis and materials science.

Challenges, Limitations, and Future Research Directions

Synthetic Challenges and Strategies for Overcoming Them

The construction of the 3-trifluoromethylazetidine core is a significant synthetic hurdle due to the challenges in forming strained four-membered rings with high stereochemical control. medwinpublishers.com

Regioselectivity and Stereoselectivity Control Issues

Achieving precise control over regioselectivity and stereoselectivity is a primary challenge in the synthesis of substituted azetidines. The final stereochemistry of the product is highly dependent on the chosen synthetic route.

For instance, the synthesis of 2-(trifluoromethyl)azetidines through the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles like benzyl (B1604629) chloroformate can proceed with high diastereoselectivity, affording a single diastereomer (dr > 96:4). nih.govresearchgate.net In contrast, a subsequent radical reduction of a 3-chloro-2-(trifluoromethyl)azetidine derivative yielded a nearly 1:1 mixture of diastereomers (55:45), highlighting the difficulty in controlling stereochemistry at the C3 position in post-cyclization modifications. nih.gov

Similarly, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to azetidines, but the stereochemical outcome is intrinsically linked to the geometry of the starting epoxide. frontiersin.org The development of catalytic asymmetric methods that can establish multiple stereocenters, including the one bearing the trifluoromethyl group, in a single step remains a significant area for future research. nih.govrsc.org

Table 1: Comparison of Stereoselectivity in Synthetic Routes to Trifluoromethylated Azetidines

Reaction Type Precursors Outcome Diastereomeric Ratio (dr) Citation(s)
Strain-Release Ring Opening 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane + Benzyl Chloroformate High diastereoselectivity > 96:4 nih.govresearchgate.net
Radical Reduction 3-Chloro-2-(trifluoromethyl)azetidine + n-Bu₃SnH Low diastereoselectivity 55:45 nih.gov
Catalytic Hydrogenation N-(t-butoxycarbonyl)-2-(methoxycarbonylmethylene)-4-trifluoromethylazetidine Catalyst/solvent dependent Exclusive cis to 1:1 cis/trans acs.org
Organocatalytic [2+2] Cycloaddition Imines and Alkenes High efficiency and stereoselectivity Not specified rsc.org

Scalability and Efficiency of Synthetic Routes

Many reported syntheses of fluorinated azetidines are confined to the laboratory scale, employing reagents and conditions that are not amenable to large-scale production. nih.govacs.org Challenges include:

Use of Hazardous Reagents: Methods may involve strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS), pyrophoric organolithium reagents (e.g., n-BuLi), or potentially explosive diazo compounds.

Cryogenic Temperatures: Several synthetic steps require extremely low temperatures (e.g., -78°C) to control reactivity and selectivity, which is energy-intensive and difficult to scale up.

Purification: Chromatographic purification is often necessary to isolate the desired products, which is inefficient and costly for industrial-scale synthesis. acs.org

Future research is directed towards developing more efficient and scalable routes. One promising strategy is the use of trifluoromethylated building blocks in cascade annulation reactions, which can construct the heterocyclic core in a single, efficient step. researchgate.netrsc.orgrsc.org

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of the 1-benzoyl-3-(trifluoromethyl)azetidine (B6200837) ring is governed by a balance between the ring strain, which favors ring-opening reactions, and the electronic effects of its substituents. The electron-withdrawing trifluoromethyl group at C3 and the benzoyl group on the nitrogen atom significantly influence the molecule's stability and reaction pathways.

A key area of exploration is the regioselective ring-opening of the azetidine (B1206935) ring. For related 2-(trifluoromethyl)azetidines, quaternization of the nitrogen atom forms an azetidinium salt, which then undergoes regiospecific nucleophilic attack at the C4 position. acs.org This strain-release functionalization provides access to a variety of acyclic α-(trifluoromethyl)amines. acs.org Investigating similar transformations for 3-substituted isomers could yield valuable γ-amino alcohol or diamine derivatives.

Furthermore, the development of catalytic photosensitized processes and other radical strain-release reactions could open new avenues for functionalizing the azetidine core. nih.gov

Development of Green Chemistry Approaches for Synthesis

Moving away from hazardous reagents and harsh reaction conditions is a key goal for the future synthesis of this compound. Promising green chemistry strategies include:

Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction ([2+2] photocycloaddition between an imine and an alkene), offer a mild and efficient method for constructing the azetidine ring. rsc.org

Electrosynthesis: Electrochemical methods can provide alternative pathways for generating reactive intermediates without the need for stoichiometric chemical oxidants or reductants.

Benign Solvents: The use of environmentally friendly solvents is crucial. For example, cyclopentylmethyl ether (CPME) has been successfully employed as a green solvent in the flow synthesis of other azetidine derivatives.

Catalytic Methods: Transition-metal or organocatalyzed reactions can reduce the reliance on stoichiometric reagents and improve atom economy. frontiersin.orgnih.gov

Table 2: Green Chemistry Strategies in Azetidine Synthesis

Strategy Description Advantages Citation(s)
Photocatalysis Use of visible light to promote cycloaddition reactions. Mild conditions, high efficiency, avoids harsh reagents. rsc.org
Green Solvents Replacement of hazardous solvents with safer alternatives like CPME. Reduced environmental impact, improved process safety. Not specified
Flow Chemistry Performing reactions in continuous flow reactors. Enhanced safety, better temperature control, use of greener solvents. polimi.it
Catalysis Employing catalysts (metal or organic) to promote reactions. High atom economy, reduced waste, milder reaction conditions. frontiersin.orgnih.gov

Design and Synthesis of Advanced Analogs for Materials Science or Catalysis (Excluding Biological)

While much of the focus on trifluoromethylated azetidines has been in medicinal chemistry, their unique structural and electronic properties make them attractive targets for materials science and catalysis. researchgate.netrsc.org

Catalysis: Chiral azetidines can serve as ligands for asymmetric catalysis. The rigid, puckered four-membered ring can create a well-defined chiral environment around a metal center. Furthermore, azetidinium salts, derived from the parent azetidine, have been investigated as phase-transfer catalysts and can be intermediates in catalytic cycles. acs.orgresearcher.life The development of chiral catalysts based on the 3-(trifluoromethyl)azetidine (B1504861) scaffold is a promising research direction.

Materials Science: The incorporation of the trifluoromethyl group can impart desirable properties to polymers, such as increased thermal stability, chemical resistance, and altered optical properties. Azetidines and their derivatives can undergo cationic ring-opening polymerization to produce polyamines. researchgate.netrsc.org Designing monomers based on this compound could lead to novel fluorinated polymers with specialized applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with continuous flow and automated platforms represents a significant step towards overcoming the challenges of scalability and safety. polimi.it Flow chemistry offers several advantages for the synthesis of azetidinium salts and related compounds:

Enhanced Safety: Flow reactors allow for the safe handling of highly reactive or unstable intermediates and exothermic reactions due to superior heat and mass transfer. polimi.it

Improved Efficiency: Reactions can often be performed at higher temperatures and pressures in flow, significantly reducing reaction times compared to batch processes. polimi.it

Scalability: Scaling up production is more straightforward in a flow system by simply extending the operation time or using parallel reactors.

Automation: Flow platforms can be integrated with automated systems for reaction optimization, purification, and analysis, accelerating the discovery and development of new synthetic methods.

The on-demand synthesis of azetidinium salts has already been demonstrated in a rapid continuous-flow process, showcasing the potential of this technology for producing azetidine derivatives efficiently and safely. polimi.itresearcher.life Applying these principles to the multi-step synthesis of this compound is a key future objective.

Opportunities for Theoretical and Computational Advances

While specific computational studies on this compound are not extensively detailed in public literature, the broader field of azetidine chemistry provides a clear trajectory for future theoretical investigations. Computational modeling has emerged as a powerful tool to guide and rationalize the synthesis of these strained ring systems. mit.edu

A significant opportunity lies in using computational models to pre-screen potential reactions and predict their outcomes, thereby reducing reliance on trial-and-error laboratory work. mit.edu For instance, researchers at MIT and the University of Michigan have successfully used computational models to predict which compounds will react to form azetidines through photocatalysis. mit.edu By calculating frontier orbital energies for different precursor molecules, they could accurately forecast reaction feasibility and yield. mit.edu This approach could be directly applied to the synthesis and derivatization of this compound, predicting how modifications to the benzoyl group or reaction partners would influence synthetic efficiency. mit.edu

Furthermore, theoretical studies can provide deep insights into the structural and electronic properties conferred by the trifluoromethyl group on the azetidine ring. Density Functional Theory (DFT) calculations can be employed to:

Elucidate the conformational preferences of the azetidine ring.

Analyze the effects of the electron-withdrawing trifluoromethyl group on the ring's geometry and reactivity.

Model the transition states of reactions to understand mechanistic pathways and stereochemical outcomes.

Computational investigations into the ring strain of azetidines have also proven valuable. Studies have shown that radicals on strained rings like azetidine are less stable and more π-delocalized, which can be harnessed to control the outcome of reactions such as Giese additions. acs.org Applying these models to this compound could help predict its reactivity in radical-based transformations and guide the design of new synthetic methodologies.

The table below outlines potential areas for theoretical and computational exploration for this compound.

Research AreaComputational MethodPotential Impact
Reaction PredictionFrontier Molecular Orbital TheoryTo accurately predict the success and yield of new synthetic reactions involving the azetidine core. mit.edu
Mechanistic ElucidationDensity Functional Theory (DFT)To understand the step-by-step mechanism of synthetic transformations and identify key intermediates.
Conformational AnalysisMolecular Mechanics / DFTTo determine the preferred 3D structure and its influence on biological activity and reactivity.
Radical Reaction ModelingAb initio / DFTTo predict the outcomes of radical-based functionalization of the azetidine ring. acs.org
Spectroscopic PredictionDFT / Time-Dependent DFTTo aid in the structural characterization of new derivatives by predicting NMR, IR, and other spectral data.

Prospects for Expanding the Scope of Synthetic Applications

The this compound scaffold is a valuable building block with significant potential for expanded applications, particularly in medicinal chemistry. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.com Likewise, the azetidine ring is an increasingly popular bioisostere for larger, less synthetically tractable groups, often improving pharmacokinetic properties. nih.gov

The future synthetic utility of this compound can be expanded in several key directions:

As a Versatile Chemical Hub: The benzoyl protecting group can be readily removed under various conditions to yield the secondary amine, 3-(trifluoromethyl)azetidine. This free amine serves as a versatile handle for a wide array of chemical transformations, including N-alkylation, N-arylation, acylation, and sulfonylation, allowing for the synthesis of a diverse library of derivatives.

Leveraging Modern Synthetic Methods: Recent advances in synthetic chemistry open new avenues for utilizing trifluoromethyl-azetidines.

Strain-Release Reactions: The synthesis of substituted 2-(trifluoromethyl)azetidines has been achieved through the ring-opening of highly strained 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net This strategy could be adapted to create novel analogs of this compound with substitution at other positions, providing access to previously unavailable chemical space. nih.govresearchgate.net

Cascade Reactions: A cascade trifluoromethylation/cyclization of N-allyl ynamides has been reported for the construction of complex azetidine-fused systems. rsc.org This demonstrates the potential for developing one-pot reactions that rapidly build molecular complexity from simple precursors containing the trifluoromethyl-azetidine motif.

Novel Coupling Strategies: The development of azetidine sulfonyl fluorides (ASFs) as precursors for carbocation-based coupling with a broad range of nucleophiles presents another exciting frontier. acs.org Transforming this compound into an analogous sulfonyl fluoride (B91410) could enable its coupling to complex molecules, including natural products and late-stage drug candidates. acs.org

Application in Advanced Molecular Architectures: The unique properties of the 3-(trifluoromethyl)azetidine moiety make it an attractive component for sophisticated molecular designs. For example, the azetidine scaffold has been proposed for use in PROTAC linkers. acs.org The metabolic stability imparted by the trifluoromethyl group makes this fragment a prime candidate for incorporation into next-generation therapeutics like targeted protein degraders.

The following table summarizes potential synthetic transformations and their applications.

Transformation TypeReagents/ConditionsResulting StructurePotential Application
N-DebenzoylationHydrolysis (acidic or basic)3-(Trifluoromethyl)azetidineIntermediate for diverse functionalization at the nitrogen atom.
N-ArylationBuchwald-Hartwig or Ullmann couplingN-Aryl-3-(trifluoromethyl)azetidineCore scaffold for medicinal chemistry programs targeting CNS or oncology.
Strain-Release DerivatizationFrom azabicyclo[1.1.0]butane precursorsPolysubstituted trifluoromethyl-azetidinesAccess to novel 3D chemical scaffolds with improved drug-like properties. nih.govresearchgate.net
ASF CouplingConversion to ASF followed by reaction with nucleophilesAzetidine coupled to complex amines, azoles, etc.Late-stage functionalization of drug candidates; synthesis of PROTACs and chemical probes. acs.org
Cascade CyclizationRadical initiation with N-allyl ynamidesFused polycyclic azetidine systemsRapid construction of complex, rigid scaffolds for drug discovery. rsc.org

These future directions highlight the significant potential of this compound not just as a standalone compound, but as a critical starting material for the synthesis of novel and potentially high-impact molecules.

Q & A

Q. Key Considerations :

  • Halogen tolerance (Cl, Br, I) in aryl substrates affects reaction rates and byproduct formation .
  • Ligand-free conditions may reduce steric hindrance but require higher temperatures for activation .

Advanced: How can enantioselective synthesis of this compound be achieved using chiral catalysts?

Answer:
Enantioselective desymmetrization via chiral phosphoric acid catalysis is a robust method:

  • Mechanism : Activation of the azetidine nitrogen and carbonyl group through hydrogen bonding, favoring a specific tautomeric form (e.g., thione over thiol) to control stereochemistry .
  • Optimization :
    • Trans vs. Cis Selectivity : Trans diastereomers (e.g., compound 29 in CDK2 inhibitor studies) exhibit higher potency and metabolic stability compared to cis counterparts, suggesting stereochemical preferences in binding .
    • Ligand Screening : Adamantyl-based ligands enhance steric control, reducing racemization during ring closure .

Table 1 : Comparison of Enantioselective Approaches

MethodCatalyst SystemYield (%)ee (%)Reference
Chiral phosphoric acidCPA-Adamantyl8592
Palladium hydrogenolysisPd(OH)₂/C78N/A

Basic: What spectroscopic and computational techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify benzoyl (δ 7.5–8.0 ppm for aromatic protons) and azetidine (δ 3.5–4.5 ppm for CH₂ groups) signals.
    • ¹⁹F NMR : Confirm trifluoromethyl group (δ -60 to -70 ppm) integration and coupling patterns .
  • X-ray Crystallography : Resolves stereochemistry and non-covalent interactions (e.g., halogen bonding from Cl substituents) .
  • Computational Modeling : Density Functional Theory (DFT) optimizes transition states for enantioselective pathways .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Effects : The -CF₃ group reduces electron density on the azetidine ring, increasing susceptibility to nucleophilic attack at the carbonyl carbon .
  • Hydrophobic Interactions : Enhances binding affinity in biological targets (e.g., Mycobacterium tuberculosis enzymes) via van der Waals interactions .
  • Metabolic Stability : Oxidative metabolism at the 3-position of the azetidine ring is a liability; fluorination (e.g., 3-fluoro derivatives) mitigates degradation .

Table 2 : Impact of -CF₃ on Physicochemical Properties

PropertyWith -CF₃Without -CF₃
LogP (Lipophilicity)2.11.3
Metabolic Half-life (h)4.21.8
Binding Affinity (nM)12250

Biological: What in vitro models are suitable for assessing bioactivity against bacterial targets?

Answer:

  • Mycobacterium tuberculosis : Use microbroth dilution assays (e.g., Middlebrook 7H9 media) to determine Minimum Inhibitory Concentrations (MICs). Transcriptomic profiling (RNA-seq) identifies disrupted pathways (e.g., mycolate biosynthesis) .
  • Enzyme Inhibition Assays : Fluorescence polarization assays measure inhibition of target enzymes (e.g., cyclin-dependent kinases) with IC₅₀ values .

Q. Key Findings :

  • This compound derivatives show MIC values of 0.5–2 µg/mL against drug-resistant TB strains .

Contradictions: How to resolve discrepancies in reported biological activities?

Answer:

  • Assay Variability : Compare growth media (e.g., lipid-rich vs. minimal media) and bacterial inoculum sizes, which alter compound efficacy .
  • Purity Analysis : Use HPLC-MS to rule out impurities (e.g., residual palladium from synthesis) that may skew bioactivity results .
  • Structural Confirmation : Verify regiochemistry (e.g., 3- vs. 4-substituted azetidines) via NOESY NMR to exclude isomer-driven activity differences .

Stability: What factors influence storage stability and handling precautions?

Answer:

  • Storage Conditions : Store at ambient temperatures in airtight containers under nitrogen to prevent hydrolysis of the azetidine ring .
  • Decomposition Pathways : Exposure to moisture or light accelerates ring-opening reactions; monitor via TLC or ¹⁹F NMR .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods due to irritant properties (H315, H319 hazards) .

Mechanism: How to computationally model azetidine-target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding poses with enzymes (e.g., CDK2). The azetidine nitrogen forms hydrogen bonds with catalytic residues, while -CF₃ occupies hydrophobic pockets .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding motifs .

Key Insight : Halogen bonding between chlorine substituents and backbone carbonyls enhances binding energy (ΔG = -9.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.